3-(3-Methylcyclohexyl)-2-phenylpropanoic acid
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Overview
Description
3-(3-methylcyclohexyl)-2-phenylpropanoic acid, mixture of diastereomers, is an organic compound that features a cyclohexane ring substituted with a methyl group and a phenylpropanoic acid moiety. This compound exists as a mixture of diastereomers due to the presence of chiral centers, leading to different spatial arrangements of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylcyclohexyl)-2-phenylpropanoic acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, such as the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the methyl group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the phenylpropanoic acid moiety: This step involves the reaction of the cyclohexane derivative with phenylpropanoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylcyclohexyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
3-(3-methylcyclohexyl)-2-phenylpropanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methylcyclohexyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methylcyclohexanecarboxylic acid: Similar structure but lacks the phenylpropanoic acid moiety.
2-phenylpropanoic acid: Similar structure but lacks the cyclohexane ring and methyl group.
Cyclohexylpropanoic acid: Similar structure but lacks the phenyl group and methyl substitution.
Uniqueness
3-(3-methylcyclohexyl)-2-phenylpropanoic acid is unique due to its combination of a cyclohexane ring, methyl group, and phenylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(3-methylcyclohexyl)-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-12-6-5-7-13(10-12)11-15(16(17)18)14-8-3-2-4-9-14/h2-4,8-9,12-13,15H,5-7,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZWBYVUSPBWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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